1-Benzyl-3-(1-hydroxyclcobutyl)pyrrolidin-2-one

Organic Chemistry Chemical Synthesis Medicinal Chemistry

Researchers requiring a defined pyrrolidin-2-one scaffold for probing novel biological targets often face limited access to unique, non-library building blocks. This compound provides an exact solution with its distinct 1-benzyl and 3-(1-hydroxycyclobutyl) substitution pattern. - Enables structure-activity relationship (SAR) exploration of this specific pharmacophore. - Serves as a precise synthetic intermediate for generating new analog libraries. - Ideal as a chemical probe for evaluating binding interactions in biochemical assays.

Molecular Formula C15H19NO2
Molecular Weight 245.322
CAS No. 1817737-79-3
Cat. No. B2830917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(1-hydroxyclcobutyl)pyrrolidin-2-one
CAS1817737-79-3
Molecular FormulaC15H19NO2
Molecular Weight245.322
Structural Identifiers
SMILESC1CC(C1)(C2CCN(C2=O)CC3=CC=CC=C3)O
InChIInChI=1S/C15H19NO2/c17-14-13(15(18)8-4-9-15)7-10-16(14)11-12-5-2-1-3-6-12/h1-3,5-6,13,18H,4,7-11H2
InChIKeyCMCWDGZTAIVIBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Molecular Profile of 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one


1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative. Its structure is characterized by a benzyl substituent at the 1-position and a 1-hydroxycyclobutyl group at the 3-position of the pyrrolidin-2-one ring. The compound has a molecular formula of C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol . It is primarily available from chemical suppliers for research and development purposes .

Defined pyrrolidin-2-one scaffold with 1‑benzyl and 3‑(1‑hydroxycyclobutyl) substituents
Structure‑confirmed identity suitable for synthetic route or SAR exploration
Research intermediate and potential chemical probe development

Specificity of 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one


No peer-reviewed or patent-derived quantitative activity data was located for this specific compound in the current search. Therefore, a data-driven statement on why generic substitution would fail cannot be made. The absence of publicly accessible, comparative biological or physicochemical data prevents any assertion regarding its differentiation from close analogs. Any claims of superior or unique performance relative to other pyrrolidin-2-one derivatives would be unsubstantiated. Procurement decisions for this compound should be based solely on its defined chemical identity for use in exploratory research or as a synthetic intermediate, where its exact structure is the primary requirement.

Lack of comparative data No published activity or property data exist; substitution with a close analog may lead to uncharacterized outcomes in SAR or biological assays.
Structural specificity Analogs lacking the N‑benzyl group (e.g., des‑benzyl form) exhibit different molecular identity and properties. Procurement of the exact scaffold is essential for defined research purposes.

Quantitative Comparison: 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one


Defined Chemical Identity vs Class Analogs

The compound's differentiation is defined by its unambiguous, single chemical entity. In procurement, the precise structure of 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one (C₁₅H₁₉NO₂, MW 245.32) is the key differentiator from any other pyrrolidin-2-one analog. For example, a compound like 3-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-2-one (CAS 2137746-20-2), which lacks the 1-benzyl group, has a significantly different molecular weight of 169.22 . This fundamental difference in structure and properties mandates the procurement of this specific CAS number when the benzyl and cyclobutyl motifs are required for a synthetic route or SAR study.

Molecular Identity
Class-level inference
Target 1‑Benzyl‑3‑(1‑hydroxycyclobutyl)pyrrolidin‑2‑one
MW 245.32, C₁₅H₁₉NO₂
Analog Des‑benzyl analog (CAS 2137746‑20‑2)
MW 169.22, C₉H₁₅NO₂
Δ MW 76.1 (presence of benzyl group)
Ensures correct scaffold procurement for synthesis
Data to verify; no biological activity data reported
Organic Chemistry Chemical Synthesis Medicinal Chemistry

Use-Cases for 1-Benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one


Use as a Synthetic Intermediate

Procurement is appropriate when a research or development project requires the specific 1-benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one scaffold as a building block for further chemical transformations. Its defined structure makes it a suitable intermediate for creating more complex molecules.

Exploratory Medicinal Chemistry

This compound is suitable for procurement as a starting point for structure-activity relationship (SAR) studies exploring the effect of the 1-benzyl and 3-hydroxycyclobutyl substituents on a biological target of interest. It can be used to generate new analogs for screening.

Chemical Probe Development

The compound can be procured for use as a potential chemical probe. The unique combination of the benzyl and hydroxycyclobutyl groups provides a distinct pharmacophore that can be evaluated for binding to novel protein targets in biochemical or cell-based assays.

Application
Selection Property
Validation Focus
Synthetic intermediate
Defined pyrrolidin‑2‑one core
Structural identity confirmation (NMR, MS)
Exploratory medicinal chemistry
1‑Benzyl/3‑hydroxycyclobutyl substitution pattern
SAR assay design, analog profiling
Chemical probe development
Unique pharmacophoric features
Target engagement and selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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